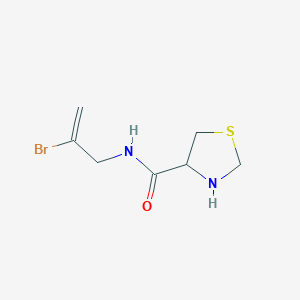
5-Amino-2-chloro-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the fifth position, a chlorine atom at the second position, and a methyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-methylbenzonitrile typically involves the nitration of 2-chloro-4-methylbenzonitrile followed by reduction. One common method includes:
Nitration: 2-Chloro-4-methylbenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the fifth position.
Reduction: The resulting 5-nitro-2-chloro-4-methylbenzonitrile is then reduced to the amino compound using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalytic hydrogenation for the reduction step is also common to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
5-Amino-2-chloro-4-methylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Employed in the manufacture of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-chloro-4-methylbenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic processes, binding to receptor sites, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chlorobenzonitrile: Similar structure but lacks the methyl group at the fourth position.
5-Amino-4-chloro-2-methylbenzonitrile: Similar structure but with different positioning of the amino and chlorine groups.
Uniqueness
5-Amino-2-chloro-4-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the amino, chloro, and methyl groups in specific positions on the benzene ring allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
5-amino-2-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,11H2,1H3 |
Clé InChI |
CGAZEGLLXWBGAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)



![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)
